molecular formula C10H14Cl3N3 B2897827 [1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride CAS No. 1864058-48-9

[1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride

Cat. No. B2897827
CAS RN: 1864058-48-9
M. Wt: 282.59
InChI Key: XWGZHGYGJMMZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride” is a chemical compound with the CAS Number: 1864058-48-9 . It has a molecular weight of 282.6 . The IUPAC name for this compound is 1-(5-chloro-1H-benzo[d]imidazol-2-yl)-N-methylethan-1-amine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12ClN3.2ClH/c1-6(12-2)10-13-8-4-3-7(11)5-9(8)14-10;;/h3-6,12H,1-2H3,(H,13,14);2*1H . This indicates that the compound has a benzodiazole ring with a chlorine atom at the 5th position and a methylamine group attached to the 1st position of the ring .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It is stored at room temperature .

Advantages and Limitations for Lab Experiments

One advantage of [1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride is its well-established synthesis method, which allows for easy and reliable production of the compound. Additionally, its pharmacological effects have been well-characterized, making it a useful tool for studying the GABA-A receptor and related neurotransmission.
One limitation of this compound is its potential for off-target effects. As a positive allosteric modulator of the GABA-A receptor, it may also affect other neurotransmitter systems, leading to unwanted effects. Additionally, its use in animal models may not fully reflect its effects in humans, and further studies are needed to establish its safety and efficacy in clinical settings.

Future Directions

There are several potential future directions for research on [1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride. One area of interest is its potential use in the treatment of anxiety disorders, epilepsy, and insomnia. Further studies are needed to establish its safety and efficacy in humans and to identify optimal dosing regimens.
Another potential future direction is the development of novel compounds based on the structure of this compound. By modifying the structure of the compound, it may be possible to improve its pharmacological properties or to develop compounds with novel activities.
Conclusion
In conclusion, this compound is a chemical compound with potential pharmacological properties. Its synthesis method is well-established, and its pharmacological effects have been well-characterized. However, further studies are needed to establish its safety and efficacy in clinical settings and to identify optimal dosing regimens. Additionally, the development of novel compounds based on its structure may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of [1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride involves the reaction of 5-chloro-1H-benzimidazole-2-carboxylic acid with thionyl chloride to form 5-chloro-1H-benzimidazole-2-carbonyl chloride. This intermediate is then reacted with N-methyl-ethylenediamine to yield [1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine. The final step involves the addition of hydrochloric acid to obtain this compound.

Scientific Research Applications

[1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride has been studied for its potential pharmacological properties. It has been found to exhibit anticonvulsant, anxiolytic, and sedative effects in animal models. Additionally, it has been investigated for its potential use in the treatment of anxiety disorders, epilepsy, and insomnia.

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(6-chloro-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3.2ClH/c1-6(12-2)10-13-8-4-3-7(11)5-9(8)14-10;;/h3-6,12H,1-2H3,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGZHGYGJMMZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=C2)Cl)NC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1864058-48-9
Record name [1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.